![molecular formula C20H18N2O6S B4184415 N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184415.png)
N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. CHIR-99021 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide inhibits GSK-3 activity by binding to the ATP-binding site of the kinase domain, leading to the stabilization of β-catenin and activation of the Wnt signaling pathway. The Wnt signaling pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. It has been shown to induce the expression of various genes involved in cell differentiation, including neurofilament, tyrosine hydroxylase, and insulin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is its ability to promote the differentiation of embryonic stem cells into various cell types, making it a valuable tool for studying cell differentiation and development. However, this compound has some limitations, including its potential cytotoxicity and off-target effects.
Zukünftige Richtungen
There are several potential future directions for N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide research. One area of interest is its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of interest is its role in cell differentiation and development, particularly in the field of regenerative medicine. Additionally, further studies are needed to better understand the potential cytotoxicity and off-target effects of this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit GSK-3 activity, leading to the activation of the Wnt signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. This compound has been shown to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and hepatocytes.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-19(17-12-14-4-1-2-7-18(14)28-20(17)24)21-15-5-3-6-16(13-15)29(25,26)22-8-10-27-11-9-22/h1-7,12-13H,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCZTWGOOMUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)
![6-bromo-3-chloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184336.png)
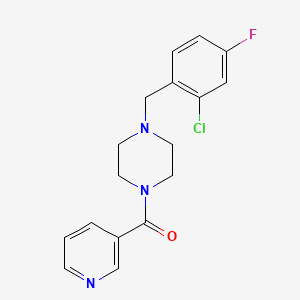
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4184367.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4184374.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4184380.png)
![N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide](/img/structure/B4184388.png)
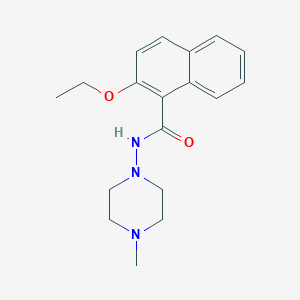
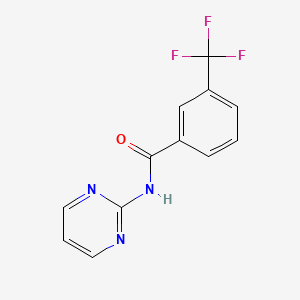
![1-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4184437.png)
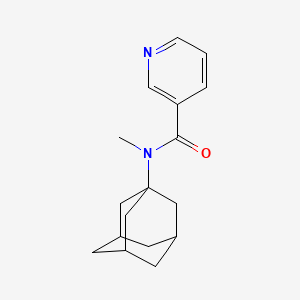
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4184440.png)
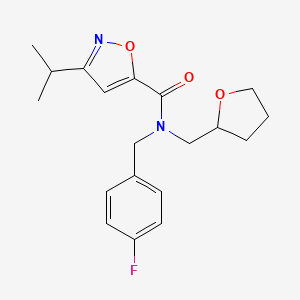
![N-[1-(3,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4184450.png)
